1-[2-(3-Methoxyphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-[2-(3-Methoxyphenoxy)ethyl]piperazine;oxalic acid is
Scientific Research Applications
Therapeutic Applications and Drug Design
Piperazine derivatives are pivotal in the design of drugs due to their versatile medicinal properties. These compounds are found in a plethora of well-known drugs with varied therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine derivatives in drug discovery and development, suggesting their potential for crafting new therapeutics for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have been specifically highlighted for their potent anti-mycobacterial properties, especially against Mycobacterium tuberculosis. Notably, some derivatives also show activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis (TB). This review emphasizes the significance of piperazine as a vital building block in the development of anti-TB molecules, showcasing its role in addressing global health challenges posed by tuberculosis and drug-resistant TB strains (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Role in TB Treatment Development
The development of Macozinone, a piperazine-benzothiazinone derivative, highlights the therapeutic potential of piperazine derivatives in TB treatment. Macozinone targets decaprenylphosphoryl ribose oxidase DprE1, essential for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. The ongoing clinical studies of Macozinone raise optimism for its application in more efficient TB drug regimens, demonstrating the critical role of piperazine derivatives in advancing TB therapeutics (Makarov & Mikušová, 2020).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.C2H2O4/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15;3-1(4)2(5)6/h2-4,11,14H,5-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGNHFLFABRNTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.